

Early Studies on Diminazene Aceturate: A Technical Review of Toxicity and Side Effects

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Compound of Interest

Compound Name: Diminazene

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Introduction

Diminazene aceturate, commercially known as Berenil®, is an aromatic diamidine compound that has been a cornerstone in the treatment of animal trypanosomiasis and babesiosis for over six decades.[1][2][3] Its efficacy against these protozoal diseases is well-documented; however, early investigations into its safety profile revealed a narrow therapeutic index and a potential for significant toxicity, particularly neurotoxicity.[4][5] This technical guide provides an in-depth review of the early studies on the toxicity and side effects of **diminazene** aceturate, presenting quantitative data, detailed experimental protocols, and visualizations of the toxicological mechanisms and experimental workflows.

Acute and Sub-chronic Toxicity

Early research established that the toxicity of **diminazene** is dose-dependent and varies across species. The central nervous system (CNS) is a primary target, with severe neurological signs often preceding death in cases of overdose.

Quantitative Toxicity Data

The following tables summarize the key quantitative data from early toxicity studies of **diminazene** aceturate.

Table 1: Acute Toxicity of **Diminazene** Aceturate in Different Animal Species

Species	Route of Administration	LD50 / Toxic Dose	Observed Effects	Reference
Mouse	Oral	1500 mg/kg bw	Increased spontaneous activity, tactile hyperesthesia, uncoordinated gait, death in one female.	Muller, 1988
Mouse	Subcutaneous	258 mg/kg bw	Not specified.	Berenil-Toxicology, 1988
Dog	Intramuscular	20-60 mg/kg bw (lethal)	Spastic paralysis, opisthotonos, nystagmus, involuntary running movements, death within 36-54 hours.	Losos & Crockett, 1969
Dog	Intramuscular	30-35 mg/kg bw	Vomiting and death.	Fussganger & Bauer, 1958
Dog	Intramuscular	10.5 mg/kg bw/day	Death in all dogs on days 3-5.	Naude et al., 1970
Cattle	Intramuscular	7 mg/kg bw/day for 15 days	Ataxia, muscle tremors, death on day 18.	Naude et al., 1970
Donkeys	Intramuscular	7 mg/kg bw	Weakness, staggering, ataxia, death in some animals.	Boyt et al., 1971
Camels	Intramuscular	10-40 mg/kg bw	Hepatotoxicity.	Not specified

Table 2: Sub-chronic Toxicity of **Diminazene** Aceturate in Dogs and Rats

Species	Route of Administration	Dosage	Duration	Key Findings	Reference
Dog	Oral (capsules)	60 mg/kg bw/day	9 months	Testicular atrophy, prostatic dysfunction, foci of softening in the brain stem and cerebellum, death in 2 of 6 dogs.	Scholz & Brunk, 1969
Dog	Oral (capsules)	20 mg/kg bw/day	9 months	No-effect level.	Scholz & Brunk, 1969
Rat	Diet	300-500 mg/kg bw/day	Up to 9 months	No signs of toxicity.	Baeder et al., 1975
Rat	Gavage	63 and 160 mg/kg bw/day	6 months	No signs of toxicity.	Baeder et al., 1975

Organ-Specific Toxicity

Neurotoxicity

The most profound and life-threatening side effect of **diminazene** is neurotoxicity. Clinical signs in dogs include spastic paralysis, opisthotonos, nystagmus, and involuntary running movements. Post-mortem examinations consistently revealed extensive hemorrhagic malacia of the brain stem, particularly involving the mesencephalon and diencephalon, as well as cerebellar hemorrhages and edema. The underlying cause is suggested to be necrosis of capillaries and arteries in the brain.

Hepatotoxicity and Nephrotoxicity

Hepatotoxic effects have been reported in dogs and camels at various dosages. In dogs, a single dose of 3.5 mg/kg bw was associated with hepatotoxicity, although pre-existing liver conditions could not be ruled out. Camels administered 10 or 40 mg/kg bw intramuscularly also showed signs of liver damage. Reports also indicate potential nephrotoxic effects of **diminazene**.

Genotoxicity and Reproductive Toxicity

Early studies on the genotoxicity of **diminazene** were limited. It was found to induce respiration-deficient "petite" mutations in *Saccharomyces cerevisiae*, suggesting an interaction with mitochondrial DNA. However, it tested negative in the mouse micronucleus test, a conventional assay for genotoxicity. It is established that **diminazene** is not a DNA intercalating agent.

Reproductive toxicity studies were also not extensive in the early period. A study in rats showed that a high oral dose of 1000 mg/kg bw/day during pregnancy was maternotoxic and led to an increase in fetal resorptions and decreased fetal body weights. However, no fetal malformations were observed, suggesting it is not a teratogen at the tested doses.

Experimental Protocols

Acute Toxicity Study in Dogs (Losos & Crockett, 1969)

- Objective: To determine the acute toxic effects of intramuscularly administered **diminazene** in dogs.
- Animals: Healthy dogs of unspecified strain.
- Experimental Groups: Four groups of two dogs each.
- Dosage and Administration: Single intramuscular injection of **diminazene** at 10, 15, 20, or 60 mg/kg bw.
- Observation Period: Dogs were monitored for clinical signs of toxicity until death or the end of the observation period.

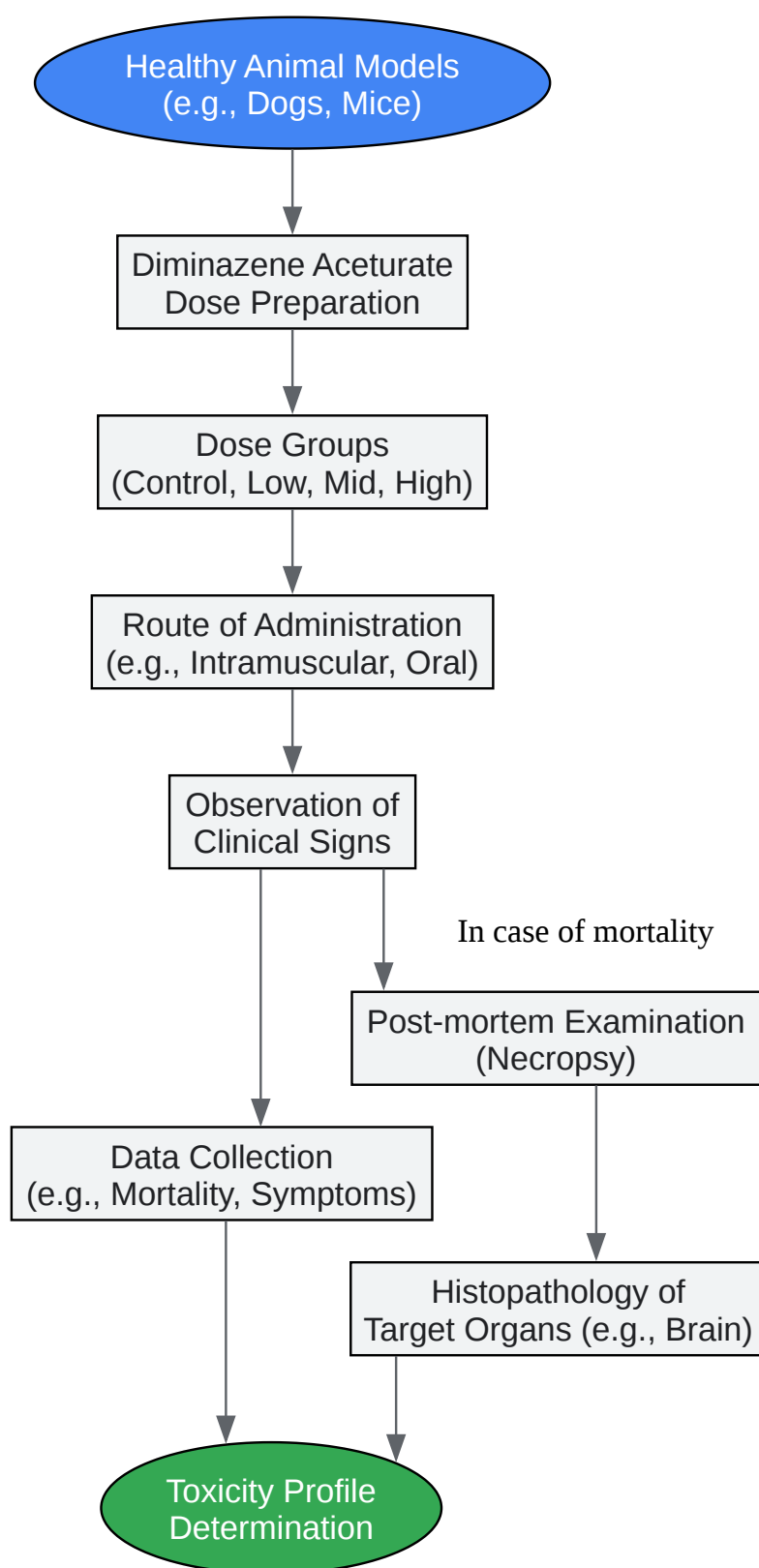
- Endpoint: Observation of clinical signs and post-mortem examination of tissues.

Sub-chronic Oral Toxicity Study in Dogs (Scholz & Brunk, 1969)

- Objective: To evaluate the long-term effects of oral **diminazene** administration in dogs.
- Animals: Beagle dogs (3 males and 3 females per group).
- Experimental Groups: Control (0 mg/kg bw/day), low dose (20 mg/kg bw/day), and high dose (60 mg/kg bw/day).
- Dosage and Administration: **Diminazene** administered in capsules daily for 9 months.
- Parameters Monitored: Body weight, general condition, hematology, urine analysis, serum analysis, and blood glucose levels.
- Endpoint: Pathological examination of major organs upon completion of the study.

Visualizations

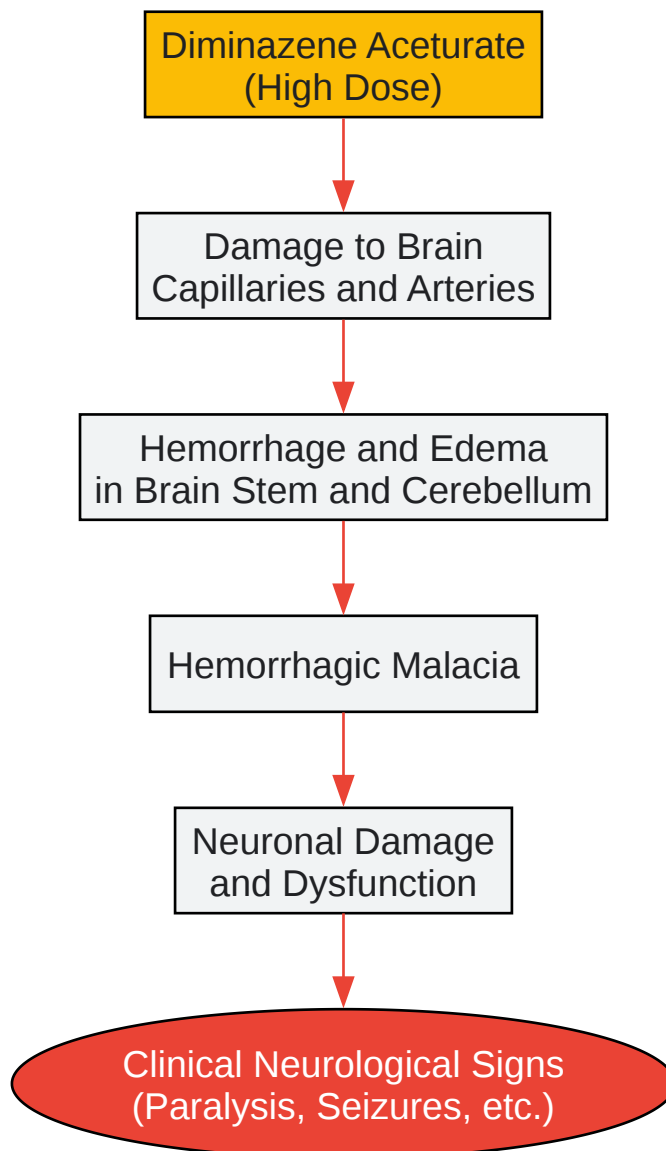
Experimental Workflow for Acute Toxicity Assessment



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Caption: Workflow for a typical acute toxicity study of **diminazene**.

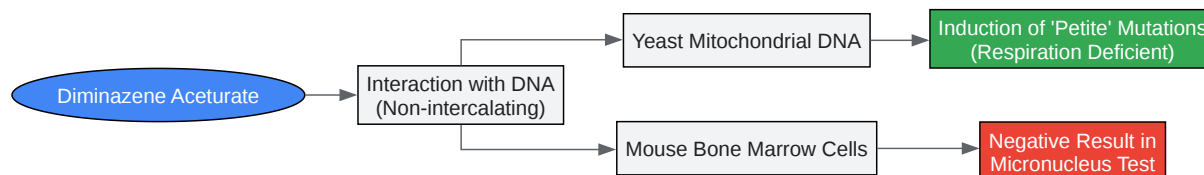
Postulated Mechanism of Diminazene-Induced Neurotoxicity



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Caption: Proposed pathway of **diminazene**-induced neurotoxicity.

Investigated Genotoxic Potential of Diminazene



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Caption: Summary of early findings on **diminazene**'s genotoxicity.

Conclusion

Early investigations into the toxicology of **diminazene** acetate clearly defined its potential for severe adverse effects, particularly at doses exceeding the therapeutic range. The most significant concern identified was dose-dependent neurotoxicity, characterized by distinct clinical signs and specific pathological lesions in the brain. While hepatotoxicity and other systemic effects were also noted, the neurological consequences of high-dose exposure were the most life-threatening. The limited genotoxicity and reproductive toxicity data from this period suggested a lower risk in these areas, though the studies were not comprehensive by modern standards. This foundational knowledge of **diminazene**'s toxic profile has been crucial for establishing safe administration practices in veterinary medicine and underscores the importance of adhering to recommended dosages to mitigate the risk of severe adverse events.

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References

- 1. josvasmouau.com [josvasmouau.com]
- 2. researchgate.net [researchgate.net]

- 3. Diminazene aceturate--An antiparasitic drug of antiquity: Advances in pharmacology & therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kjvr.org [kjvr.org]
- 5. Diminazene-induced encephalopathy in dogs: Case series and treatment with cridesalazine [kojvs.org]
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